molecular formula C14H14N2O2 B8485068 ethyl 4-[(pyridin-4-yl)amino]benzoate

ethyl 4-[(pyridin-4-yl)amino]benzoate

Cat. No.: B8485068
M. Wt: 242.27 g/mol
InChI Key: MIFDPCVKCHWZAC-UHFFFAOYSA-N
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Description

ethyl 4-[(pyridin-4-yl)amino]benzoate is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(pyridin-4-yl)amino]benzoate typically involves the coupling of 4-aminobenzoic acid with 4-bromopyridine under basic conditions, followed by esterification with ethanol. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(pyridin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 4-[(pyridin-4-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-[(pyridin-4-yl)amino]benzoate is unique due to the presence of both the pyridine ring and the ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 4-(pyridin-4-ylamino)benzoate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)11-3-5-12(6-4-11)16-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H,15,16)

InChI Key

MIFDPCVKCHWZAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.57 g (31 mmol) of 4-chloropyridine and 5.03 g (31 mmol) of ethyl 4-aminobenzoate were dissolved in 100 ml of xylene. 12.7 ml (92 mmol) of triethylamine was added to the obtained solution and the resultant mixture was heated under reflux for 50 hours. The solvent was evaporated, and the residue was diluted with water. After the extraction with dichloromethane followed by washing with saturated Aqueous NaCl solution and drying over anhydrous magnesium sulfate, the solvent was evaporated and the residue was purified by the silica gel column chromatography to obtain the title compound.
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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